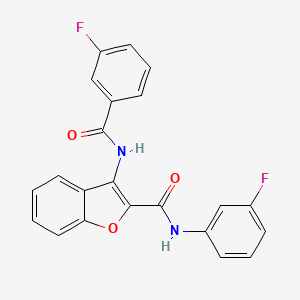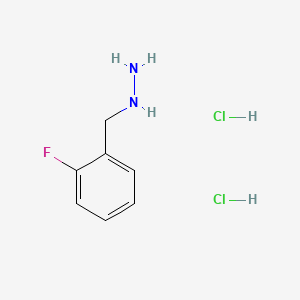
2-methyl-3-(oxolan-2-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of propanoic acid derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, which were characterized using various spectroscopic techniques. Similarly, paper outlines the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a multi-step reaction involving condensation and subsequent reactions with acetone, chloroform, and NaOH. These studies demonstrate the versatility of propanoic acid derivatives and the variety of synthetic routes available for their preparation.
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is crucial for their biological activity. In paper , the crystal structure of one of the synthesized esters was confirmed by X-ray analysis, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule. This structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives is influenced by their molecular structure. For example, the presence of different functional groups can affect the compounds' ability to participate in various chemical reactions. Although the papers do not provide specific details on the chemical reactions of 2-methyl-3-(oxolan-2-yl)propanoic acid, they do discuss the reactivity of similar compounds. For instance, paper describes the synthesis of cyclopropene and cyclopropane fatty acids, which involved protection and deprotection steps to manipulate the reactivity of the cyclopropene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives, such as melting points, solubility, and antimicrobial activity, are important for their practical applications. Paper characterizes the synthesized compounds by their melting points and evaluates their antimicrobial activity, indicating that these properties are significant for the potential use of these compounds in medical applications.
Wissenschaftliche Forschungsanwendungen
Chemical Kinetics and Extraction Solvent Potential
Chemical Kinetics in Biodiesel Combustion
Research into biodiesel combustion kinetics offers insights into how chemical structures similar to 2-methyl-3-(oxolan-2-yl)propanoic acid might behave under combustion conditions. Biodiesel, comprised of fatty acid methyl esters, presents a renewable energy source with different combustion characteristics than traditional hydrocarbon fuels. The study of surrogates like methyl butanoate helps elucidate the effects of molecular structure on combustion, potentially informing the utility of related compounds in biofuel applications or as bio-based solvents for extracting natural products (Lai, Lin, & Violi, 2011).
Sustainable Extraction Solvents
2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for extracting lipophilic natural products, indicating a potential area of application for structurally related compounds. Its effectiveness, low toxicity, and environmental friendliness compared to traditional petroleum-based solvents underscore the promise of similar compounds in green chemistry and sustainable industrial processes (Rapinel et al., 2020).
Bioremediation and Environmental Fate
Bioremediation of Contaminants
The aerobic biodegradation of compounds like MTBE (methyl tert-butyl ether) showcases the potential for certain microbes to break down complex organic molecules, offering a pathway for the environmental remediation of related compounds. This research domain underscores the importance of understanding the microbial degradation pathways and the environmental fate of synthetic chemicals, including those similar to 2-methyl-3-(oxolan-2-yl)propanoic acid (Deeb, Scow, & Alvarez-Cohen, 2004).
Toxicology and Chemical Safety
Toxicology of Degradation Products
Studies on the degradation products of chemical warfare agents provide critical insights into the toxicology and safety of synthetic chemicals. Understanding the breakdown pathways and toxicity of compounds can inform safe handling practices and environmental risk assessments for related chemical entities (Munro et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOMWXXVTYVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(oxolan-2-yl)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)
